molecular formula AlDyO3 B075854 Aluminium dysprosium trioxide CAS No. 12003-33-7

Aluminium dysprosium trioxide

Cat. No.: B075854
CAS No.: 12003-33-7
M. Wt: 237.48 g/mol
InChI Key: MJBLPNFSYQTWRQ-UHFFFAOYSA-N
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Description

Aluminium dysprosium trioxide (CAS: 64561-84-8) is an inorganic compound composed of aluminium (Al), dysprosium (Dy), and oxygen (O).

Properties

CAS No.

12003-33-7

Molecular Formula

AlDyO3

Molecular Weight

237.48 g/mol

IUPAC Name

aluminum;dysprosium(3+);oxygen(2-)

InChI

InChI=1S/Al.Dy.3O/q2*+3;3*-2

InChI Key

MJBLPNFSYQTWRQ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Al+3].[Dy+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Al+3].[Dy+3]

Other CAS No.

52725-43-6
12003-33-7

Synonyms

aluminium dysprosium trioxide

Origin of Product

United States

Comparison with Similar Compounds

Aluminium Oxide (Al₂O₃)

  • Molecular Formula : Al₂O₃
  • Molecular Weight : 101.96 g/mol
  • Structure : Trigonal (corundum) or cubic phases, depending on synthesis conditions .
  • Applications : Widely used in ceramics, abrasives, catalysts, and as an electrical insulator .
  • Safety : OSHA permissible exposure limits (PEL) are 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction) .

Dysprosium(III) Oxide (Dy₂O₃)

  • Molecular Formula : Dy₂O₃
  • Molecular Weight : 372.998 g/mol
  • Structure : Cubic (bixbyite) crystal system .
  • Applications : Utilized in nuclear control rods, laser materials, and as a dopant in magnetostrictive alloys .

Aluminium Dysprosium Trioxide (AlDyO₃)

  • Hypothetical Formula: AlDyO₃ (inferred from nomenclature)
  • Molecular Weight : ~237.48 g/mol (estimated from Al: 26.98, Dy: 162.5, O: 48)
  • Safety: No direct hazard classification provided. Decomposition under fire may release dysprosium and aluminium oxides, which are generally low-risk but require standard handling precautions .

Comparative Data Table

Property Aluminium Oxide (Al₂O₃) Dysprosium(III) Oxide (Dy₂O₃) This compound (AlDyO₃)
Molecular Weight (g/mol) 101.96 372.998 ~237.48 (estimated)
Crystal Structure Trigonal/Corundum Cubic/Bixbyite Undocumented
Hazard Classification OSHA-regulated dust limits Non-hazardous Undocumented
Key Applications Ceramics, abrasives, insulation Nuclear reactors, lasers Hypothetical: Advanced materials

Preparation Methods

Procedural Overview

The sol-gel combustion method is a widely adopted approach for synthesizing DyAlO₃ nanoparticles due to its ability to produce homogeneous, high-purity powders at relatively low temperatures. As detailed in, this technique involves the dissolution of dysprosium and aluminium precursors in an aqueous solution, followed by the addition of a polymeric fuel such as citric acid or polyethylene glycol (PEG). The mixture undergoes gelation upon heating, forming a viscous precursor that combusts exothermically to yield a porous oxide matrix. For DyAlO₃, stoichiometric amounts of dysprosium nitrate (Dy(NO₃)₃) and aluminium nitrate (Al(NO₃)₃) are typically dissolved in deionized water, with PEG serving as both a templating agent and combustion fuel.

The combustion reaction is initiated at temperatures between 200°C and 300°C, releasing gases such as CO₂ and H₂O, which prevent particle agglomeration. The resulting ash is then calcined at 550–800°C for 2–4 hours to crystallize the DyAlO₃ phase. A critical advantage of this method is the intimate mixing of cations at the molecular level, which ensures uniform composition and reduces the need for prolonged high-temperature sintering.

Optimization and Characterization

Key parameters influencing the sol-gel combustion process include the fuel-to-oxidizer ratio, pH of the precursor solution, and calcination temperature. Studies employing Response Surface Methodology (RSM) for similar rare-earth aluminates, such as Dy₂O₃@TiO₂, have demonstrated that a 1:1 molar ratio of dysprosium to aluminium precursors yields optimal phase purity. Post-combustion calcination at 700°C for 3 hours has been shown to produce DyAlO₃ nanoparticles with an average crystallite size of 25–40 nm, as determined by X-ray diffraction (XRD).

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses reveal spherical nanoparticles with minimal agglomeration when PEG is used as a templating agent. Surface area measurements via Brunauer-Emmett-Teller (BET) analysis indicate values of 50–70 m²/g, highlighting the mesoporous structure advantageous for catalytic applications.

Hydrothermal Synthesis

Methodological Framework

Hydrothermal synthesis offers a low-energy pathway for DyAlO₃ production, leveraging aqueous reactions under elevated temperatures and pressures. While direct reports on DyAlO₃ hydrothermal synthesis are limited, analogous systems such as Dy₂O₃@TiO₂ provide valuable insights. In a typical procedure, dysprosium nitrate and aluminium isopropoxide are dissolved in a alkaline medium (e.g., NaOH solution) and subjected to hydrothermal treatment in a Teflon-lined autoclave at 150–200°C for 12–24 hours.

The alkaline environment facilitates the co-precipitation of dysprosium and aluminium hydroxides, which undergo dehydration and crystallization during hydrothermal aging. The addition of structure-directing agents like cetyltrimethylammonium bromide (CTAB) can further modulate particle morphology, yielding nanowires or nanoplates.

Reaction Dynamics and Post-Treatment

Hydrothermal synthesis parameters—temperature, dwell time, and precursor concentration—profoundly impact particle size and phase composition. For Dy₂O₃-based systems, RSM-Box-Behnken optimization has identified 180°C and 18 hours as optimal for achieving sub-20 nm particles. Post-synthesis calcination at 550°C eliminates residual hydroxides and enhances crystallinity, though excessive temperatures (>800°C) may induce particle coarsening.

XRD patterns of hydrothermally synthesized DyAlO₃ analogs exhibit characteristic perovskite-type cubic structures (space group Pm$\overline{3}$m), with lattice parameters refined to a = 3.75 Å. Energy-dispersive X-ray spectroscopy (EDX) confirms stoichiometric Dy:Al ratios of 1:1, validating the efficacy of hydrothermal conditions in maintaining compositional fidelity.

Solid-State Synthesis

Conventional Solid-State Reaction

The solid-state method involves the high-temperature reaction of dysprosium oxide (Dy₂O₃) and aluminium oxide (Al₂O₃) powders. Stoichiometric mixtures are homogenized via ball milling and sintered at 1,300–1,500°C for 10–20 hours in air or inert atmospheres. Despite its simplicity, this method often yields coarse, agglomerated particles (>1 μm) due to sluggish diffusion kinetics and incomplete interfacial reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid alternative to conventional solid-state synthesis. By incorporating carbon as a microwave absorber, Dy₂O₃ and Al₂O₃ mixtures can reach temperatures exceeding 1,000°C within minutes, facilitating the formation of DyAlO₃ without intermediate phases. The localized micro-plasma generated during microwave exposure enhances atomic diffusion, enabling 90% phase conversion at 1,000°C for 5 minutes.

Comparative Analysis of Synthesis Methods

Method Precursors Temperature Time Particle Size Crystallinity
Sol-Gel CombustionDy(NO₃)₃, Al(NO₃)₃, PEG700°C (calcine)3–4 hours25–40 nmHigh
HydrothermalDy(NO₃)₃, Al-isopropoxide180°C (autoclave)12–24 hours10–20 nmModerate
Solid-StateDy₂O₃, Al₂O₃1,400°C10–20 hours1–5 μmHigh
MicrowaveDy₂O₃, Al₂O₃, Carbon1,000°C5 minutes50–100 nmModerate

Q & A

Q. What are the standard synthesis methods for aluminium dysprosium trioxide (Al-Dy-O₃), and how do reaction parameters influence phase purity?

Al-Dy-O₃ is typically synthesized via solid-state reaction or sol-gel methods .

  • Solid-state reaction : Mix stoichiometric amounts of Al₂O₃ and Dy₂O₃ powders, calcine at 1200–1400°C in an inert atmosphere. Phase purity depends on heating duration, cooling rates, and precursor homogeneity .
  • Sol-gel synthesis : Use metal alkoxides (e.g., aluminium isopropoxide and dysprosium nitrate) in a solvent, followed by gelation and calcination. This method offers better stoichiometric control but requires precise pH and temperature management. Key parameters to monitor: X-ray diffraction (XRD) for phase identification, thermogravimetric analysis (TGA) for decomposition steps, and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping .

Q. Which characterization techniques are critical for verifying the structural and compositional integrity of Al-Dy-O₃?

  • XRD : Confirms crystallographic phase and detects impurities (e.g., unreacted Al₂O₃ or Dy₂O₃).
  • Scanning Electron Microscopy (SEM) : Reveals particle morphology and agglomeration trends.
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states (e.g., Al³⁺, Dy³⁺) and surface contamination.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects organic residues from sol-gel synthesis .

Q. What are the key thermal and chemical stability properties of Al-Dy-O₃ under experimental conditions?

  • Thermal stability : Al-Dy-O₃ retains structural integrity up to ~1300°C, but phase segregation may occur at higher temperatures.
  • Chemical reactivity : Stable in dry atmospheres but reacts with moisture or strong acids/bases, forming hydrated oxides or soluble salts. Avoid storage in humid environments .

Q. What safety protocols are recommended for handling dysprosium-containing compounds like Al-Dy-O₃?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in fume hoods to avoid inhalation of fine powders.
  • Decomposition risks : High-temperature processing may release Dy₂O₃ particulates and toxic fumes (e.g., HF if fluorinated precursors are used). Store in airtight containers under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported properties of Al-Dy-O₃, such as variable magnetic or optical behaviors?

Discrepancies often arise from non-stoichiometric compositions or synthesis-dependent defects . For example:

  • Excess Dy³⁺ may introduce paramagnetic centers, altering magnetic susceptibility.
  • Oxygen vacancies (common in sol-gel-derived samples) affect bandgap and photoluminescence. Mitigation strategy: Use high-purity precursors, standardize synthesis protocols, and employ neutron diffraction to refine oxygen occupancy models .

Q. What experimental design considerations are critical for optimizing Al-Dy-O₃ for high-temperature catalytic applications?

  • Dopant integration : Introduce transition metals (e.g., Co, Fe) via co-precipitation to enhance catalytic activity.
  • Surface area optimization : Use templated synthesis (e.g., mesoporous silica) to increase active sites.
  • In situ characterization : Pair XRD/Raman spectroscopy with gas chromatography to track reaction pathways under operational conditions .

Q. How can computational modeling (DFT, MD) guide the development of Al-Dy-O₃-based materials?

  • Density Functional Theory (DFT) : Predict electronic structure, bandgap tuning, and dopant interactions.
  • Molecular Dynamics (MD) : Simulate thermal expansion and defect migration under stress. Validation: Cross-reference computational results with experimental XRD and XPS data to refine models .

Q. What advanced applications exploit the unique properties of Al-Dy-O₃ in photonics or spintronics?

  • Photonics : Dy³⁺ ions in Al₂O₃ matrices exhibit sharp emission lines at ~1.3 µm, useful for fiber amplifiers.
  • Spintronics : Dy³⁺'s high magnetic moment (10.6 µB) enables spin-polarized charge transport in heterostructures. Research gap: Limited data exist on interface effects in Al-Dy-O₃/ferromagnetic bilayers; focus on epitaxial growth and magneto-optical Kerr effect measurements .

Methodological Notes

  • Data validation : Cross-check characterization results with multiple techniques (e.g., XRD + TEM for crystallinity).
  • Contamination control : Use gloveboxes for sample preparation to prevent atmospheric adsorption .
  • Ethical sourcing : Given dysprosium's supply constraints (98% from China), document provenance of Dy₂O₃ to ensure reproducibility .

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